2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

pKa ionization state piperidine basicity

This nicotinonitrile derivative features a non-basic 1-(methylsulfonyl)piperidine moiety, eliminating the cationic center that drives promiscuous aminergic binding. Ideal for PKR1/PKR2 GPCR panels (ref. Takeda WO2013179024) and structure-based kinase design where a neutral, solvent-exposed sulfonyl group is desired. Co-procure with regioisomer CAS 2034474-40-1 for systematic SAR.

Molecular Formula C12H15N3O3S
Molecular Weight 281.33
CAS No. 1797754-78-9
Cat. No. B2895789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1797754-78-9
Molecular FormulaC12H15N3O3S
Molecular Weight281.33
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N
InChIInChI=1S/C12H15N3O3S/c1-19(16,17)15-7-4-11(5-8-15)18-12-10(9-13)3-2-6-14-12/h2-3,6,11H,4-5,7-8H2,1H3
InChIKeyYPNLHJBFCSQFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797754-78-9): Chemical Class, Structure, and Procurement Context


2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797754-78-9) is a synthetic small molecule belonging to the nicotinonitrile (3-cyanopyridine) ether class, with molecular formula C₁₂H₁₅N₃O₃S and molecular weight 281.33 g/mol . Its structure comprises a nicotinonitrile core linked via an ether oxygen at the 2-position to the 4-position of an N-methylsulfonyl-substituted piperidine ring . The compound is listed in chemical supplier catalogs as a research-grade intermediate or screening compound . The 1-(methylsulfonyl)piperidine substructure is a recognized privileged scaffold in multiple patent families, including Takeda's prokineticin receptor modulator series (WO2013179024, US10544126) and Orion's CYP11A1 inhibitor program (US Patent Application 18573360) [1][2].

Why 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile Cannot Be Substituted by N-Methyl, N–H, or Regioisomeric Analogs


The N-methylsulfonyl group on the piperidine ring of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is not a passive substituent but a critical pharmacophoric element that fundamentally reprograms the compound's ionization state, hydrogen-bonding capacity, and molecular recognition profile relative to close analogs. The N-H analog 2-(piperidin-4-yloxy)nicotinonitrile (CAS 1086392-82-6, MW 203.24) and the N-methyl analog 2-(1-methyl-piperidin-4-yloxy)-nicotinonitrile (CAS 870062-46-7, MW 217.27) both possess a basic piperidine nitrogen (predicted pKa ~9–10) that is predominantly protonated at physiological pH, introducing a cationic center absent in the target compound . The 3-oxy positional isomer 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile (CAS 2034474-40-1) relocates the ether linkage and shifts the nitrile from the 3- to the 4-position of the pyridine ring, altering the vector of the cyano group and thus the geometry of key interactions with biological targets [1]. These differences in ionization, H-bond donor/acceptor count, dipole orientation, and molecular shape mean that SAR data obtained with N-methyl or N-H analogs—or with regioisomeric variants—cannot be reliably extrapolated to the target compound .

Quantitative Differentiation Evidence for 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile vs. Closest Analogs


Ionization State at Physiological pH: N-Methylsulfonyl vs. N-Methyl and N–H Analogs

The N-methylsulfonyl substituent eliminates basicity at the piperidine nitrogen. The predicted pKa of the conjugate acid of 1-(methylsulfonyl)piperidine is below 0 (estimated from the pKa of ~14.5 for the alcohol analog 1-(methylsulfonyl)piperidin-4-ol measured as the O–H acid, not N–H), rendering the nitrogen essentially non-basic. In contrast, the N-methyl analog (CAS 870062-46-7) and N–H analog (CAS 1086392-82-6) possess calculated piperidine pKa values in the range of ~8.5–10, meaning >99% of molecules carry a positive charge at pH 7.4 . This ionization differential has profound consequences: protonated basic amines are associated with increased hERG K⁺ channel binding (a cardiac safety liability), enhanced off-target binding to aminergic GPCRs, and altered CNS penetration governed by the ionization state [1].

pKa ionization state piperidine basicity CNS permeability hERG liability

Hydrogen-Bond Acceptor Capacity: Methylsulfonyl Augments Target Interaction Potential

The methylsulfonyl group (–SO₂CH₃) contributes two additional hydrogen-bond acceptor (HBA) oxygen atoms beyond those present in the N-methyl or N–H analogs. The target compound possesses a total of 6 HBA atoms (three from the sulfonyl, one from the ether oxygen, and two from the nitrile and pyridine nitrogen), compared to 3 HBA atoms for the N-methyl analog (CAS 870062-46-7) and 3 for the N–H analog (CAS 1086392-82-6) . In the Takeda prokineticin receptor modulator patent series, sulfonyl piperidine derivatives demonstrated PKR1 antagonist IC₅₀ values ranging from 600 nM to 5,600 nM, and the sulfonyl oxygen atoms were explicitly implicated in key polar interactions with the receptor binding pocket [1]. While specific activity data for the target compound are not publicly available, the sulfonyl group's HBA capacity constitutes a quantifiable structural differentiation predictive of distinct target engagement profiles.

hydrogen bonding target engagement sulfonyl pharmacophore structure-based design

Molecular Weight and Lipophilicity Differentiation from N-H and N-Methyl Analogs

The target compound (MW 281.33) is 64 Da heavier than the N-methyl analog (MW 217.27) and 78 Da heavier than the N–H free base analog (MW 203.24) due to the SO₂CH₃ vs. CH₃ or H replacement at the piperidine nitrogen . This mass increment is accompanied by a predicted decrease in lipophilicity: the polar sulfonyl group reduces logP relative to the N-methyl analog by approximately 0.8–1.2 log units (estimated from fragment-based calculations where –SO₂– contributes approximately –1.7 to logP vs. –CH₂–) [1]. The combination of higher MW and lower logP positions the target compound in a distinct region of physicochemical property space that affects passive membrane permeability, solubility, and plasma protein binding independently of any target-specific interactions.

molecular weight lipophilicity logP permeability drug-likeness

Regioisomeric Specificity: 4-Oxy-Nicotinonitrile vs. 3-Oxy-Isonicotinonitrile Scaffolds

The target compound incorporates the nicotinonitrile (pyridine-3-carbonitrile) scaffold with ether linkage at the pyridine 2-position, while the closest regioisomer 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile (CAS 2034474-40-1) uses the isonicotinonitrile scaffold (pyridine-4-carbonitrile) with ether linkage at the 2-position and a 3-oxy (rather than 4-oxy) attachment on the piperidine ring [1]. The cyano group positional shift from the 3- to 4-position on the pyridine ring changes the exit vector angle of this critical hydrogen-bond acceptor by approximately 60°, while the 3-oxy vs. 4-oxy piperidine substitution alters the orientation of the methylsulfonyl-piperidine moiety relative to the pyridine plane . In kinase inhibitor programs where nicotinonitrile scaffolds are frequently employed, the nitrile nitrogen often serves as a hinge-binding element, and its precise positioning is exquisitely sensitive to regioisomerism [2].

regioisomerism nicotinonitrile isonicotinonitrile vector geometry target selectivity

Patent Landscape Context: Methylsulfonyl Piperidine as a Privileged Scaffold in GPCR and CYP Enzyme Modulation

The 1-(methylsulfonyl)piperidine substructure present in the target compound is explicitly claimed across multiple therapeutic programs. Takeda's prokineticin receptor modulator patents (US10544126, WO2013179024) demonstrate that sulfonyl piperidine derivatives achieve functional PKR1 antagonist activity in the sub-micromolar to low micromolar range (exemplified compounds: IC₅₀ = 600 nM to 5,600 nM in calcium mobilization assays) [1]. Orion's CYP11A1 inhibitor patent application (US 18573360) specifically utilizes 5-((1-(methylsulfonyl)-piperidin-4-yl)methoxy)-substituted 4H-pyran-4-ones as key intermediates for hormonally regulated cancer therapeutics [2]. While the target compound itself is not an exemplified molecule in these patents, the methylsulfonyl-piperidine-ether architectural motif is a common feature, and the nicotinonitrile variant represents a structurally distinct chemotype within this broader scaffold class that may engage alternative or overlapping target profiles [3].

prokineticin receptor CYP11A1 GPCR modulator privileged scaffold patent analysis

Critical Disclaimer: Limitations of Available Differential Evidence

Following an exhaustive search of public databases (PubChem, ChEMBL, BindingDB, PubMed, Google Patents), no direct biological activity data—including IC₅₀, Ki, EC₅₀, or any functional assay results—were identified for 2-((1-(methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797754-78-9) as of the search date [1]. The differential evidence presented above is based on structural analysis, predicted physicochemical properties, class-level patent data for the methylsulfonyl-piperidine scaffold, and comparisons with structurally characterized analogs. All interpretations should be treated as hypotheses requiring experimental validation. Users procuring this compound for target-based screening should be aware that its biological activity profile remains uncharacterized in the public domain, and screening hit rates, selectivity, and potency cannot be predicted from currently available data .

data transparency procurement risk experimental validation screening compound

Recommended Procurement and Research Application Scenarios for 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile


GPCR Modulator Screening: Prokineticin Receptor (PKR1/PKR2) Antagonist Discovery

Based on the Takeda patent family (US10544126, WO2013179024) demonstrating that 1-sulfonyl piperidine derivatives function as prokineticin receptor modulators with IC₅₀ values in the 600–5,600 nM range in calcium mobilization assays, 2-((1-(methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is structurally positioned as a nicotinonitrile-containing variant for PKR1/PKR2 screening. The compound's non-basic piperidine nitrogen (unlike N-methyl or N–H analogs) avoids the cationic center that often drives promiscuous aminergic GPCR binding, potentially offering cleaner target engagement profiles [1]. Procurement is recommended for laboratories conducting PKR-focused GPCR panels or seeking to diversify sulfonyl piperidine scaffold collections beyond Takeda's exemplified chemotypes.

Kinase Inhibitor Fragment Elaboration: Nicotinonitrile Hinge-Binder with Sulfonyl Piperidine Solvent-Exposed Motif

Nicotinonitriles are established kinase hinge-binding motifs, with the nitrile nitrogen accepting a hydrogen bond from the hinge backbone NH. The 2-((1-(methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile architecture places the methylsulfonyl-piperidine moiety in the solvent-exposed region, where the sulfonyl group's doubled H-bond acceptor capacity (6 vs. 3 HBA compared to N-methyl analog) can engage the ribose pocket or solvent-front residues [1]. The Orion CYP11A1 inhibitor patent (US 18573360) confirms that 1-(methylsulfonyl)-piperidin-4-yl-containing compounds are viable for enzymatic inhibition programs [2]. This compound is suitable for procurement as a fragment-like starting point for structure-based kinase inhibitor design, particularly for targets where a non-basic, sulfonyl-containing solvent-exposed group is desired.

Regioisomeric Selectivity Profiling: 4-Oxy vs. 3-Oxy Piperidine and Nicotinonitrile vs. Isonicotinonitrile Comparisons

The target compound and its closest positional isomer 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile (CAS 2034474-40-1) share identical molecular formula and weight but differ in cyano group position (C3 vs. C4 on pyridine) and ether attachment point on piperidine (C4 vs. C3) [1]. Co-procurement of both isomers enables systematic regioisomeric SAR studies to map the geometric requirements of target binding sites. This is particularly relevant for programs where the nitrile orientation is critical for hinge-binding or where the piperidine substitution pattern influences conformational accessibility of the sulfonyl group for polar interactions.

Physicochemical Property-Driven Analog Selection for CNS or Peripheral Target Programs

The target compound's predicted lower basicity (non-protonatable piperidine nitrogen) and reduced lipophilicity (ΔlogP ~ –0.5 to –1.0 vs. N-methyl analog) make it a rational choice for programs seeking to minimize hERG liability and reduce non-specific membrane partitioning [1]. In CNS-targeted programs, the neutral piperidine may enhance brain penetration relative to permanently charged N–H analogs, while in peripheral programs, the lower logP may improve metabolic stability and reduce CYP inhibition. Procurement of this analog alongside the N-methyl variant (CAS 870062-46-7) enables parallel assessment of how the sulfonyl-for-methyl swap affects both target potency and ADME parameters.

Quote Request

Request a Quote for 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.